molecular formula C19H14N4O2S B14152796 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione CAS No. 844652-11-5

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B14152796
CAS No.: 844652-11-5
M. Wt: 362.4 g/mol
InChI Key: IVODDBAZEHPKAK-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a quinoline moiety, and a triazole ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxin ring.

    Quinoline Synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Triazole Formation: The triazole ring is formed by the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with appropriate alkylating agents.

    Final Coupling: The final step involves the coupling of the benzodioxin, quinoline, and triazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or quinoline moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and triazole rings, using reagents like halogens, alkyl halides, or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, sulfonyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides, oxidized triazole derivatives.

    Reduction: Reduced triazole or quinoline derivatives.

    Substitution: Substituted quinoline or triazole derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular pathways such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Shares the benzodioxin ring but differs in the presence of a butanoic acid group instead of the quinoline and triazole rings.

    N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: Contains the benzodioxin ring and exhibits antibacterial activity, similar to the target compound.

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione is unique due to the combination of its three distinct ring systems, which confer a wide range of chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

844652-11-5

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H14N4O2S/c26-19-22-21-18(15-7-5-12-3-1-2-4-14(12)20-15)23(19)13-6-8-16-17(11-13)25-10-9-24-16/h1-8,11H,9-10H2,(H,22,26)

InChI Key

IVODDBAZEHPKAK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=NC5=CC=CC=C5C=C4

solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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